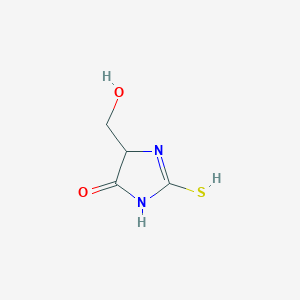

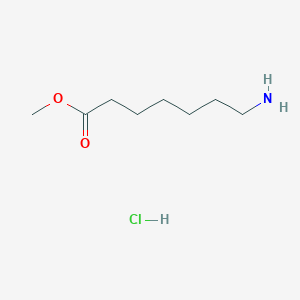

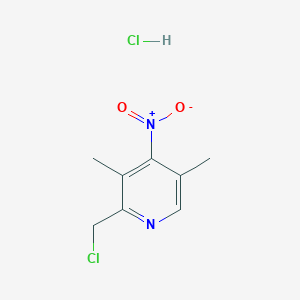

![molecular formula C12H7Cl4N5O2S B142842 N-(2,6-二氯-3-甲基苯基)-5,7-二氯-1,2,4-三唑并[1,5-a]嘧啶-2-磺酰胺 CAS No. 134892-32-3](/img/structure/B142842.png)

N-(2,6-二氯-3-甲基苯基)-5,7-二氯-1,2,4-三唑并[1,5-a]嘧啶-2-磺酰胺

描述

The compound "N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide" is a derivative of triazolopyrimidine sulfonamide, a class of compounds known for their diverse biological activities. The structure of this compound suggests potential for interaction with various biological targets, which may confer properties such as antitumor, antimicrobial, or herbicidal activity.

Synthesis Analysis

The synthesis of triazolopyrimidine derivatives often involves the chlorosulfonation of triazolopyrimidine precursors, as seen in the preparation of substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety . Similarly, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidine sulfonamides and sulfinyl derivatives involves reactions with thiol derivatives and chloromethyl compounds . The synthesis of pyrrolopyrimidines and triazolopyrrolopyrimidines carrying sulfonamide moieties also uses strategic starting materials like amino-cyano-pyrroles .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives has been characterized using various spectroscopic methods, including IR, 1H-NMR, and 13C-NMR data . The crystal structure of related compounds, such as 7-amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid, has been reported, revealing insights into the hydrogen-bonding interactions and supramolecular architecture .

Chemical Reactions Analysis

Triazolopyrimidine sulfonamides exhibit reactivity towards various reagents. For instance, the reactivity of hydrazides towards aldehydes, thioglycolic acid, and amines has been studied, leading to compounds with inhibitory effects on cancer cell lines . The synthesis of 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines showcases the reactivity of aminoazoles with N,N-dialkyl(cinnamoyl)methanesulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives are influenced by their molecular structure and substituents. The antimicrobial activity of these compounds has been screened, indicating their potential as therapeutic agents . The herbicidal activity of 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides has also been determined, suggesting their use in agricultural applications .

科学研究应用

嘧啶衍生物的生物学意义

嘧啶衍生物,如 N-(2,6-二氯-3-甲基苯基)-5,7-二氯-1,2,4-三唑并[1,5-a]嘧啶-2-磺酰胺,在有机化学领域至关重要,特别是在生物学和医学应用方面。这些化合物以形成配位键和氢键的能力而闻名,使其适合作为光学传感器开发中的传感探针。此外,它们广泛的生物学应用涵盖了开发具有抗菌、抗癌和抗炎特性的药物。Jindal 和 Kaur(2021 年)的综述强调了嘧啶衍生物在形成精美的传感材料方面的多功能性及其在医学研究中的重要性 (Jindal 和 Kaur,2021 年)。

对金黄色葡萄球菌的抗菌活性

与本化合物结构相似的 1,2,4-三唑并[1,5-a]嘧啶杂化物的抗菌功效已在金黄色葡萄球菌(一种引起多种传染病的关键病原体)中得到证实。这些杂化物由于其抑制 DNA 旋转酶和拓扑异构酶 IV 等重要细菌酶的能力而显示出潜力。Li 和 Zhang(2021 年)对这些杂化物的开发提供了更新的综述,强调了它们的广谱抗菌活性,这对于对抗抗生素耐药菌株至关重要 (Li 和 Zhang,2021 年)。

磺酰胺在药物化学中的抑制剂

与所讨论的化学物质在结构上相关的磺酰胺化合物在药物化学中具有重要地位,作为开发各种治疗剂的基础。这些化合物不仅在治疗细菌感染中至关重要,而且由于参与多种生物途径,还有望用于治疗癌症和阿尔茨海默病等疾病。Gulcin 和 Taslimi(2018 年)的专利综述阐明了磺酰胺抑制剂在治疗专利中的作用,强调了它们在药物发现中的多功能性和持续相关性 (Gulcin 和 Taslimi,2018 年)。

在光电材料中的作用

嘧啶和三嗪结构并入 π 扩展共轭体系的价值已得到认可,用于开发新型光电材料。这种协同作用在有机发光二极管(OLED)材料的创建中很明显,包括白色 OLED 和高效红色磷光 OLED。Lipunova 等人(2018 年)的综述对含有嘧啶和三嗪环的化合物的发光特性进行了深入分析,强调了它们在光电领域的重要潜力 (Lipunova 等人,2018 年)。

属性

IUPAC Name |

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl4N5O2S/c1-5-2-3-6(13)10(9(5)16)20-24(22,23)12-18-11-17-7(14)4-8(15)21(11)19-12/h2-4,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQYDFJTQRNKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)NS(=O)(=O)C2=NN3C(=CC(=NC3=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl4N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00566999 | |

| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-dichloro-N-(2,6-dichloro-3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

CAS RN |

134892-32-3 | |

| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134892-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,7-Dichloro-N-(2,6-dichloro-3-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00566999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamide, 5,7-dichloro-N-(2,6-dichloro-3-methylphenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

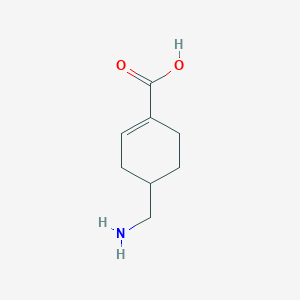

![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)

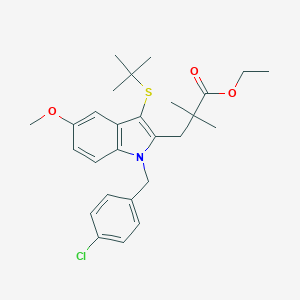

![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)